3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide
Overview
Description
3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide acts as a potent agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2) in the brain and peripheral tissues. It binds to these receptors and activates them, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce hypothermia, decrease locomotor activity, and produce analgesia in animal models. It has also been found to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, in the brain. Additionally, 3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, one limitation is its potential for abuse and toxicity, which requires careful handling and regulation.
Future Directions
Future research on 3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide could focus on its potential therapeutic applications in various conditions, such as epilepsy and neurodegenerative diseases. Additionally, further investigation into its mechanism of action and biochemical effects could provide insights into the endocannabinoid system and its role in various physiological processes. Finally, studies on the safety and toxicity of 3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide could inform regulations and guidelines for its use in scientific research.
Scientific Research Applications
3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in the treatment of various conditions, such as chronic pain, anxiety, and depression. It has also been investigated for its potential use as a tool in neuroscience research, particularly in the study of the endocannabinoid system.
properties
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-(2-methylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-6-4-5-7-14(11)17-16(19)13-8-9-15(12(2)10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPFCVZYSEDBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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